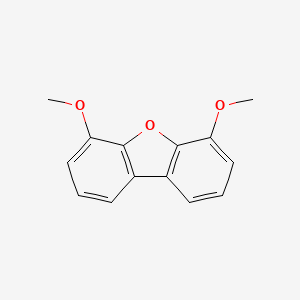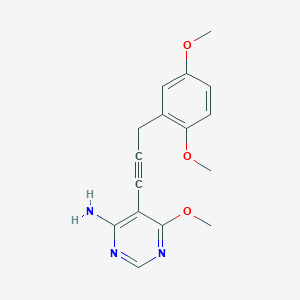
5-(3-(2,5-Dimethoxyphenyl)prop-1-ynyl)-6-methoxypyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-(2,5-Dimethoxyphenyl)prop-1-ynyl)-6-methoxypyrimidin-4-amine is a chemical compound known for its potential therapeutic applications. It is a derivative of pyrimidine and contains methoxy and dimethoxyphenyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(2,5-Dimethoxyphenyl)prop-1-ynyl)-6-methoxypyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and propargyl bromide.
Formation of Propargyl Intermediate: The reaction between 2,5-dimethoxybenzaldehyde and propargyl bromide in the presence of a base such as potassium carbonate leads to the formation of a propargyl intermediate.
Cyclization: The propargyl intermediate undergoes cyclization with a suitable pyrimidine derivative under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-(2,5-Dimethoxyphenyl)prop-1-ynyl)-6-methoxypyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and dimethoxyphenyl groups, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or nucleophilic substitution products.
Applications De Recherche Scientifique
5-(3-(2,5-Dimethoxyphenyl)prop-1-ynyl)-6-methoxypyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly dihydrofolate reductase.
Medicine: Explored for its potential therapeutic effects, including antifungal and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(3-(2,5-Dimethoxyphenyl)prop-1-ynyl)-6-methoxypyrimidin-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as dihydrofolate reductase, inhibiting their activity.
Pathways Involved: By inhibiting dihydrofolate reductase, the compound disrupts the folate pathway, which is essential for DNA synthesis and cell division.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(3-(2,5-Dimethoxyphenyl)prop-1-ynyl)-6-ethylpyrimidine-2,4-diamine
- 2,4-Diamino-5-(3-(2,5-dimethoxyphenyl)prop-1-ynyl)-6-ethylpyrimidine
Uniqueness
5-(3-(2,5-Dimethoxyphenyl)prop-1-ynyl)-6-methoxypyrimidin-4-amine is unique due to its specific substitution pattern and the presence of methoxy groups, which enhance its chemical reactivity and potential biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C16H17N3O3 |
|---|---|
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
5-[3-(2,5-dimethoxyphenyl)prop-1-ynyl]-6-methoxypyrimidin-4-amine |
InChI |
InChI=1S/C16H17N3O3/c1-20-12-7-8-14(21-2)11(9-12)5-4-6-13-15(17)18-10-19-16(13)22-3/h7-10H,5H2,1-3H3,(H2,17,18,19) |
Clé InChI |
UPGCUSKGJVESTQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)CC#CC2=C(N=CN=C2OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11729779.png)
![4-[(Dimethylamino)methylidene]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11729784.png)
![[3-(diethylamino)propyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11729788.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11729791.png)

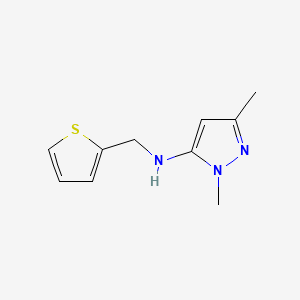
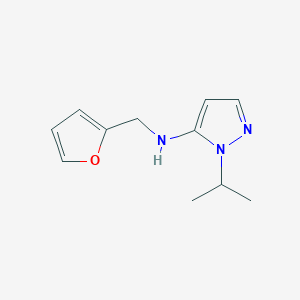
![4-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol](/img/structure/B11729820.png)
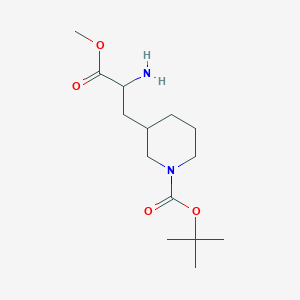
![1-methyl-3-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B11729838.png)
![Methoxy[(thiophen-3-yl)methylidene]amine](/img/structure/B11729843.png)
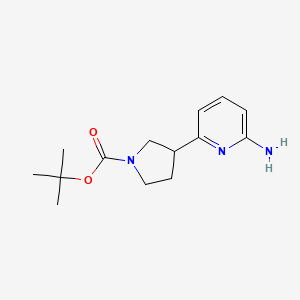
![1-cyclopentyl-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11729854.png)
